molecular formula C15H13BrN2O5 B3698245 N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3698245
M. Wt: 381.18 g/mol
InChI Key: JNFRYYYYUCIPTI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide is a substituted benzamide derivative characterized by a 3-bromophenyl group attached via an amide linkage to a benzamide core substituted with 4,5-dimethoxy and 2-nitro groups. While direct biological data are unavailable in the provided evidence, its analogs demonstrate activities influenced by substituent positioning and electronic effects .

Properties

IUPAC Name

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFRYYYYUCIPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the brominated, methoxylated, and nitrated aromatic compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s structural analogs vary in substituent type, position, and number, leading to distinct physicochemical and conformational properties:

Compound Name Benzamide Substituents Phenyl Ring Substituents Key Structural Features
N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide 4,5-dimethoxy, 2-nitro 3-bromo Meta-bromo; nitro at ortho position
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 4-bromo Para-bromo; higher methoxy density
N-(3-chloro-4-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide 4,5-dimethoxy, 2-nitro 3-chloro, 4-methyl Chloro (electron-withdrawing) and methyl (electron-donating)
N-(3,4-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide 4,5-dimethoxy, 2-nitro 3,4-difluoro Difluoro substituents (high electronegativity)

Key Observations :

  • Bromo vs. Chloro/Methyl/Fluoro : Bromine’s larger atomic radius and polarizability compared to chloro or fluoro groups may enhance van der Waals interactions in crystal packing or ligand-receptor binding. The 3-chloro-4-methyl analog introduces steric bulk and mixed electronic effects .
  • Methoxy vs.

Crystallographic and Conformational Differences

  • Dihedral Angles : In N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, the dihedral angle between aromatic rings is 67.51°, suggesting moderate torsion due to steric and electronic effects . For the title compound, this angle is unreported but likely influenced by the nitro group’s ortho positioning.
  • Hydrogen Bonding : Analogs like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide form N–H···O hydrogen-bonded chains along the [101] direction . The title compound’s nitro group may participate in additional dipole interactions or weak hydrogen bonds, though crystallographic data are absent.

Biological Activity

N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide is a nitroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group, two methoxy groups, and a nitro group attached to a benzamide structure. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism by which it exerts these effects likely involves the inhibition of bacterial growth through interference with essential biosynthetic pathways, particularly the synthesis of peptidoglycan in bacterial cell walls. This has been supported by studies showing its efficacy against various bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cells, primarily through the activation of caspases and disruption of mitochondrial membrane potential. For instance, cytotoxicity assays revealed an IC50 value of approximately 21.8 µM against breast cancer cell lines, indicating moderate potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, influencing enzyme activity and signaling pathways.
  • Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by promoting mitochondrial dysfunction and caspase activation .

Study 1: Antitumor Efficacy

A study focused on the compound's antitumor efficacy reported that formulations containing this compound showed enhanced cytotoxicity when delivered via solid lipid nanoparticles (SLN). The IC50 value for the SLN formulation was significantly lower (12.4 µM) compared to the free compound, suggesting improved bioavailability and therapeutic potential .

Study 2: Antimicrobial Properties

Another investigation highlighted the compound's antimicrobial activity against various pathogens. The results indicated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods to assess antibacterial efficacy, revealing zones of inhibition that confirmed its potential as an antimicrobial agent .

Data Summary

Activity IC50 Value (µM) Target Mechanism
Antitumor21.8Breast Cancer Cell LinesInduces apoptosis through caspase activation
AntimicrobialVariesVarious Bacterial StrainsInhibits peptidoglycan synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
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N-(3-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide

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